molecular formula C6H7F2N3 B2662782 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine CAS No. 2172602-66-1

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine

Cat. No.: B2662782
CAS No.: 2172602-66-1
M. Wt: 159.14
InChI Key: RHLZMATYLDITGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H7F2N3 and its molecular weight is 159.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

  • Heterocyclic Ketene Aminal Libraries : Efficient one-pot synthesis methods have been developed for creating libraries of heterocyclic ketene aminals, including derivatives of 1H-pyrazol-5(4H)-one. These compounds are promising candidates for drug discovery due to their high efficiency and environmentally benign synthesis process (Yu et al., 2013).

Structural Analysis and Bioactivity Exploration

  • Structural Characterization and Bioactivity : Pyrazole derivatives have been structurally characterized using various spectroscopic methods, revealing insights into their potential antitumor, antifungal, and antibacterial properties. This includes the exploration of pharmacophore sites for potential medicinal applications (Titi et al., 2020).

Large-Scale Synthesis for Antibacterial Applications

  • Novel Antibacterial Candidate Synthesis : A novel oxazolidinone antibacterial candidate involving 1H-pyrazol-4-yl derivatives was synthesized via an environmentally friendly and cost-effective route. This process highlights the potential for large-scale preparation of such compounds (Yang et al., 2014).

Reactivity and Synthesis Enhancement

  • Palladium-Catalyzed Arylations : Pyrazole derivatives bearing a cyclopropyl group have been successfully used in palladium-catalyzed direct arylations. This methodology enables the creation of complex molecular structures without decomposing the cyclopropyl unit, demonstrating the versatility of these compounds in synthetic chemistry (Sidhom et al., 2018).

Antimicrobial Agent Development

  • Antibacterial and Antifungal Activities : Novel 1H-pyrazol-5-amine derivatives have been synthesized and tested for their antibacterial and antifungal activities, revealing potent antimicrobial properties and suggesting potential therapeutic applications (Raju et al., 2010).

Target Fishing and Antitumor Activity

  • Design and Biological Evaluation : The design and synthesis of 3-aryl-4-alkylpyrazol-5-amines, followed by target fishing to identify biological action targets, have led to the discovery of compounds with significant antitumor activities. This approach underscores the utility of these compounds in cancer research (Ma et al., 2020).

Chemical Modification for Drug Development

  • Intermolecular C-H Amination : Rhodium(III)-catalyzed intermolecular aromatic C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones demonstrates the potential for chemical modification of existing drugs, expanding their therapeutic applications (Wu et al., 2014).

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLZMATYLDITGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.